HE-NECA, also known as HE-NECA, is a synthetic compound classified as an adenosine receptor agonist. [, , , , , , , , , , ] It exhibits high selectivity for the adenosine A2A receptor subtype, although it can also interact with other adenosine receptors, particularly A2B, at higher concentrations. [, , ] HE-NECA plays a crucial role in scientific research as a pharmacological tool for investigating the physiological and pathological roles of adenosine receptors, particularly A2A receptors. Its use has illuminated the functions of these receptors in various biological processes, including platelet aggregation, cardiovascular function, and immune responses.
The synthesis of 2-hexynyl-NECA typically involves palladium-catalyzed coupling reactions. One effective method reported is the Sonogashira coupling reaction, where 2-amino-6-chloropurine is reacted with 1-heptyne in the presence of bis(triphenylphosphine)palladium dichloride as a catalyst. This reaction yields the desired hexynyl derivative after several purification steps .
The synthesis can be summarized as follows:
This method allows for high yields and purity of the final product, making it suitable for further biological studies.
The molecular formula of 2-hexynyl-NECA is . Its structure features:
In terms of stereochemistry, the compound exhibits specific configurations that are critical for its interaction with adenosine receptors. Detailed spectroscopic data (such as NMR and IR) are often used to confirm the structure during synthesis .
2-Hexynyl-NECA participates in several chemical reactions primarily due to its reactive functional groups:
These reactions are significant for developing derivatives with enhanced pharmacological properties or altered receptor selectivity.
The mechanism of action of 2-hexynyl-NECA involves its binding to A2A and A3 adenosine receptors. Upon binding, it activates these receptors, leading to increased intracellular levels of cyclic AMP (cAMP). This signaling pathway has several downstream effects:
In experimental models, 2-hexynyl-NECA has shown improved anti-thrombotic properties, suggesting its utility in therapeutic applications targeting cardiovascular diseases.
The physical properties of 2-hexynyl-NECA include:
Chemical properties include stability under standard laboratory conditions, although it may be sensitive to extreme pH levels or oxidative environments .
Quantitative analyses through techniques such as High Performance Liquid Chromatography (HPLC) are often employed to determine purity and concentration during synthesis.
2-Hexynyl-NECA is primarily used in pharmacological research focused on:
2-Hexynyl-NECA belongs to the N-ethylcarboxamidoadenosine (NECA) derivative class. Its molecular formula is C14H17N5O4, with a molecular weight of 311.32 g/mol. The structure features three key modifications from endogenous adenosine:
Structural comparisons to reference agonists highlight its optimization:
Table 1: Structural and Pharmacokinetic Properties of 2-Hexynyl-NECA
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₇N₅O₄ |
Molecular Weight | 311.32 g/mol |
CAS Registry Number | 141018-30-6 |
A2A Ki (Rat) | 2.2 nM |
A2A Ki (Bovine) | 1.5 nM |
logP (Predicted) | ~1.8 (Moderate lipophilicity) |
2-Hexynyl-NECA emerged from rational drug design efforts in the early 1990s to overcome limitations of earlier adenosine agonists. Synthesized in 1994, it was among the first agonists to achieve nanomolar A2A affinity while minimizing A1 activity. Initial binding studies demonstrated a 60–160-fold selectivity for A2A over A1 receptors in rat and bovine brain tissues—a milestone in adenosine receptor pharmacology [1]. The hexynyl chain was identified as the critical determinant for both potency and subtype discrimination, enabling functional studies previously hampered by non-selective agonists.
2-Hexynyl-NECA exhibits subtype-specific binding governed by its interactions with the A2A receptor’s extracellular loop and transmembrane domains. Key characteristics include:
Table 2: Binding Affinity of 2-Hexynyl-NECA vs. Reference Agonists
Compound | A2A Ki (nM) | A1 Ki (nM) | Selectivity Ratio (A2A:A1) |
---|---|---|---|
2-Hexynyl-NECA | 1.5–2.2 | 90–352 | 60–160 |
NECA | 76.6 | ~120 | ~1.5 |
CPEC | 58.7 | >1,000 | >17 |
Vasodilation
2-Hexynyl-NECA potently relaxes vascular smooth muscle via A2A-mediated cAMP elevation:
Antiplatelet Activity
The compound suppresses platelet aggregation through A2A receptor agonism:
Blood Pressure Modulation
A2A activation in resistance vessels lowers blood pressure:
2-Hexynyl-NECA is a prototype agonist for studying A2A receptor functions:
Table 3: Functional Effects of 2-Hexynyl-NECA in Experimental Models
System | Effect | Potency |
---|---|---|
Porcine Coronary Arteries | Vasodilation | EC₅₀ = 23.3 nM |
Rabbit Platelets | Inhibition of aggregation | IC₅₀ = 70 nM |
SHR Blood Pressure | Systolic BP reduction | ED₃₀ = 0.005 mg/kg (i.p.) |
Ferric Chloride Thrombosis | Thrombus size reduction (with P2Y12 inhibitors) | >50% at 0.1 mg/kg |
The compound’s therapeutic versatility is tempered by dose-dependent hypotension, necessitating refined delivery strategies for clinical translation [2]. Nevertheless, it remains indispensable for proof-of-concept studies targeting adenosine A2A receptors.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: